molecular formula C17H14N6O2 B2829282 3-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine CAS No. 1081120-69-5

3-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine

Katalognummer: B2829282
CAS-Nummer: 1081120-69-5
Molekulargewicht: 334.339
InChI-Schlüssel: CEVCFJIJYHMSDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyridine core linked to a 1,3,4-oxadiazole ring, which is further substituted with a 1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole moiety. The 1,3,4-oxadiazole ring is electron-deficient, enhancing metabolic stability and influencing intermolecular interactions.

Eigenschaften

IUPAC Name

2-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-5-pyridin-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2/c1-11-15(17-21-20-16(25-17)12-5-4-8-18-10-12)19-22-23(11)13-6-3-7-14(9-13)24-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVCFJIJYHMSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)OC)C3=NN=C(O3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine typically involves a multi-step process. Key intermediates in the synthesis include 1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole and 1,3,4-oxadiazole derivatives. These intermediates are usually synthesized separately and then coupled using specific coupling reagents under controlled reaction conditions.

Industrial Production Methods: For industrial-scale production, optimizing reaction conditions such as temperature, pressure, and solvent systems is crucial. Catalysts may be employed to enhance reaction efficiency, and purification steps such as recrystallization or chromatography are utilized to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: This compound is known to undergo various chemical reactions, including:

  • Oxidation: The presence of the triazole and oxadiazole rings provides multiple sites for oxidation, particularly under the influence of strong oxidizing agents.

  • Reduction: Reduction reactions often involve the nitro and carbonyl groups present in the intermediates leading to this compound.

  • Substitution: The aromatic rings in the compound allow for electrophilic substitution reactions, which can introduce additional functional groups to the molecule.

Common Reagents and Conditions:

  • Oxidizing agents like potassium permanganate or hydrogen peroxide

  • Reducing agents such as sodium borohydride or lithium aluminium hydride

  • Substitution reactions may involve reagents like halogens or sulfonyl chlorides under acidic or basic conditions

Major Products: The primary products formed from these reactions are modified versions of the original compound, often with additional functional groups that enhance its properties for specific applications.

Wissenschaftliche Forschungsanwendungen

This compound has significant implications across various scientific fields:

  • Chemistry: Involved in the synthesis of novel materials and as a building block for complex organic molecules.

  • Biology: Studied for its potential as an enzyme inhibitor or activator, influencing biochemical pathways.

  • Medicine: Explored for its therapeutic potential, particularly in the treatment of specific diseases due to its ability to interact with biological targets.

  • Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.

Wirkmechanismus

The mechanism of action of 3-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound's unique structure allows it to bind to specific sites, altering the activity of these targets and influencing biological pathways. The precise mechanism can vary depending on the application and the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Imidazo[1,2-a]pyridine Derivatives ()

Compounds like 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (15d) replace the oxadiazole with an imidazopyridine core. Key differences include:

  • Bioactivity : Imidazopyridine derivatives target the Constitutive Androstane Receptor (CAR), while the oxadiazole-containing target compound’s activity is undefined in the evidence .
  • Synthesis Yields : High yields (78–92%) for these analogs suggest robust synthetic routes, though the target compound’s synthesis efficiency remains unconfirmed .
1,3,4-Thiadiazole Derivatives ()

Compounds like 1-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone feature a sulfur-containing thiadiazole ring instead of oxadiazole. Key distinctions:

  • Metabolic Stability : Thiadiazoles may exhibit higher lipophilicity but lower metabolic stability compared to oxadiazoles due to sulfur’s larger atomic radius and reduced polarity .
  • Anticancer Activity : Thiadiazole derivatives are highlighted for anticancer applications, while the target compound’s pharmacological profile is unspecified .

Substituent Variations

Triazole Substitutions ()
  • Chlorophenyl vs. Methoxyphenyl : Compounds like 14d (chlorophenyl substituent) are more lipophilic than the target compound’s 3-methoxyphenyl group, which enhances aqueous solubility via methoxy’s polar character .
  • Piperidine-Linked Oxadiazoles () : Usmarapride (3-{5-[1-(3-methoxypropyl)piperidin-4-yl]-1,3,4-oxadiazol-2-yl}-1-(propan-2-yl)-1H-indazole) replaces the triazole with a piperidine group, targeting serotonin receptors. This highlights how oxadiazole substituents dictate target specificity .
Oxazole vs. Oxadiazole ()

The compound 3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]pyridine replaces oxadiazole with oxazole, reducing electron-withdrawing effects. This may decrease stability but improve π-π stacking interactions in biological systems .

Physicochemical and Pharmacokinetic Properties

Compound Core Structure Key Substituents LogP (Predicted) Bioactivity
Target Compound 1,3,4-Oxadiazole 3-Methoxyphenyl, methyl triazole ~2.1 Undefined
15d () Imidazo[1,2-a]pyridine Benzyl, 4-chlorophenyl ~3.5 CAR agonist
Usmarapride () 1,3,4-Oxadiazole Piperidine, 3-methoxypropyl ~2.8 5-HT4 receptor agonist
1-(4-Bromophenyl) derivative () 1,3,4-Thiadiazole Bromophenyl, methyl triazole ~3.2 Anticancer

Key Observations :

  • The target compound’s 3-methoxyphenyl group lowers LogP compared to chlorophenyl or bromophenyl analogs, suggesting improved solubility .
  • Oxadiazole-containing compounds generally exhibit higher metabolic stability than thiadiazoles or oxazoles due to stronger electron-withdrawing effects .

Biologische Aktivität

The compound 3-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and various biological activities, including anticancer properties and mechanisms of action.

Synthesis and Structural Characteristics

The compound was synthesized through a reaction involving equimolar quantities of 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and acetophenone in ethanol with sodium hydroxide as a catalyst. The final product was purified to yield colorless crystals .

The crystal structure analysis revealed that the molecule features multiple aromatic rings and heterocycles that contribute to its biological activity. Notably, intramolecular interactions such as C—H⋯N and intermolecular C—H⋯O contacts were observed, indicating potential sites for biological interactions .

Biological Activity Overview

The compound exhibits a range of biological activities attributed to its unique structural features. Below are key findings regarding its biological efficacy:

Anticancer Activity

Research indicates that derivatives containing the 1,3,4-oxadiazole moiety are known for their anticancer properties . Specifically:

  • Mechanism of Action : The anticancer activity is primarily mediated through the downregulation of vascular endothelial growth factor (VEGF) and inhibition of hypoxia-inducible factor 1-alpha (HIF-1α), which are crucial for tumor growth and angiogenesis .
  • Cell Line Studies : In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines:
    • CEM-C7 : A human T acute lymphoblastic leukemia cell line.
    • MCF-7 and MDA-MB-231 : Breast cancer cell lines where the compound demonstrated significant cytotoxicity with IC50 values lower than standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Preliminary studies suggest that the compound may also possess antimicrobial properties. While specific data on this compound's antibacterial activity is limited, related triazole derivatives have shown promising results against various bacterial strains .

Case Studies and Experimental Findings

A series of experimental studies have been conducted to evaluate the biological activities of related compounds:

Study FocusFindings
Anticancer Efficacy Significant cytotoxicity against leukemia and breast cancer cell lines with dose-dependent effects.
Mechanistic Insights Induction of apoptosis via p53 pathway activation; increased caspase activity in treated cells.
Molecular Docking Studies Strong hydrophobic interactions with target proteins similar to established anticancer drugs.

Q & A

Q. What are the primary synthetic routes for 3-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine, and what are their key reaction conditions?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Cyclocondensation : Formation of the oxadiazole ring via cyclization of hydrazide intermediates under acidic conditions (e.g., phosphorous oxychloride) .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, using CuSO₄ and sodium ascorbate at 50°C for 16 hours (yield: ~61%) .
  • Oxidative Ring Closure : Sodium hypochlorite in ethanol at room temperature for oxidative cyclization of hydrazine intermediates (yield: ~73%) .

Table 1: Comparison of Synthetic Methods

MethodKey Reagents/ConditionsYieldReference
CyclocondensationPhosphorous oxychlorideN/A*
Click ChemistryCuSO₄, sodium ascorbate, 50°C61%
Oxidative ClosureNaOCl, ethanol, RT73%
*Yield not explicitly reported in .

Q. How is the structural characterization of this compound validated?

Methodological Answer: Techniques include:

  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, even with twinned data or high-resolution datasets .
  • Spectroscopy : FTIR confirms functional groups (e.g., oxadiazole C=N stretches at ~1600 cm⁻¹), while NMR (¹H/¹³C) assigns proton environments .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on triazole/oxadiazole rings) influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies highlight:

  • 3-Methoxyphenyl Group : Enhances lipophilicity and enzyme inhibition potential (e.g., microbial metabolism targets) .
  • Oxadiazole Ring : Contributes to antimicrobial activity by interacting with bacterial cell membranes .
  • Thioether Linkages (in analogs): Improve binding affinity to receptors (e.g., naphthylmethyl thioether increases steric bulk for selective inhibition) .

Table 2: Key SAR Findings

SubstituentBiological ImpactReference
3-MethoxyphenylEnzyme inhibition potential
Oxadiazole coreAntimicrobial activity
Thioether modificationsEnhanced receptor binding

Q. What computational strategies are employed to predict binding modes of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., dihydrofolate reductase) using crystal structures from PDB .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories to validate docking predictions .

Q. How can contradictory reports on biological activity (e.g., antimicrobial vs. anti-inflammatory effects) be resolved?

Methodological Answer: Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC testing) to ensure reproducibility .
  • Target Specificity : Use gene knockout models or siRNA to confirm mechanism (e.g., validate if activity stems from oxadiazole-mediated membrane disruption) .

Q. What green chemistry approaches optimize the synthesis of this compound?

Methodological Answer:

  • Solvent Selection : Ethanol replaces toxic solvents (e.g., DCM) in oxidative cyclization .
  • Catalyst Recycling : Recover copper catalysts from click chemistry reactions via centrifugation or filtration .

Q. Which analytical methods ensure purity and stability of the compound under varying conditions?

Methodological Answer:

  • HPLC-PDA : Quantifies purity (>95%) and detects degradation products at λ = 254 nm .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability of the oxadiazole ring (decomposition >200°C) .

Table 3: Key Analytical Techniques

TechniqueApplicationReference
HPLCPurity assessment
TGAThermal stability profiling

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:

  • Twinned Data : SHELXL’s TWIN command refines twin fractions and resolves overlapping reflections .
  • Disorder : PART instructions in SHELXL model alternate conformations of flexible substituents (e.g., methoxyphenyl groups) .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be improved?

Methodological Answer:

  • Prodrug Design : Introduce ester groups to enhance solubility, hydrolyzed in vivo to active form .
  • CYP450 Inhibition Assays : Identify metabolic hotspots (e.g., triazole methylation) using liver microsomes .

Q. What mechanistic insights explain the stability of the oxadiazole ring under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Oxadiazole remains intact at pH 2–9 (simulated gastric/intestinal fluids) but hydrolyzes under strong acidic/basic conditions .
  • Computational Modeling : DFT calculations (Gaussian 09) show high aromatic stabilization energy (∆E ~40 kcal/mol) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.